molecular formula C11H24N2 B12087114 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B12087114
M. Wt: 184.32 g/mol
InChI Key: LFQCKYKBGYTNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Laboratory Synthesis: One common synthetic route involves the reaction of with in the presence of a base (such as ).

      Industrial Production: Industrial methods may vary, but they typically involve similar reactions on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Organic Synthesis: It serves as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

      Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

      Industry: It finds applications in the production of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific use. It may interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its unique feature lies in the combination of the piperidine ring and the aminoethyl group.

      Similar Compounds: Other related compounds include , , and .

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.

    Properties

    Molecular Formula

    C11H24N2

    Molecular Weight

    184.32 g/mol

    IUPAC Name

    1-[1-(2-methylpropyl)piperidin-4-yl]ethanamine

    InChI

    InChI=1S/C11H24N2/c1-9(2)8-13-6-4-11(5-7-13)10(3)12/h9-11H,4-8,12H2,1-3H3

    InChI Key

    LFQCKYKBGYTNJV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1CCC(CC1)C(C)N

    Origin of Product

    United States

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